2-Dichloromethyl-1,3-oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7Cl2NO |
|---|---|
Molecular Weight |
156.01 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4H7Cl2NO/c5-3(6)4-7-1-2-8-4/h3-4,7H,1-2H2 |
InChI Key |
MKDVVYSFCOAWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dichloromethyl 1,3 Oxazolidine and Alpha Chlorinated 1,3 Oxazolidine Derivatives
Direct Halogenation Strategies for 1,3-Oxazolidine Scaffolds
Direct halogenation of a pre-existing 1,3-oxazolidine ring system presents a straightforward route to alpha-chlorinated derivatives. This approach involves the selective introduction of chlorine atoms at the carbon atom adjacent to both the oxygen and nitrogen atoms of the heterocycle.
Alpha-Chlorination of 2-Alkyl-2-Oxazolines
A closely related and illustrative strategy is the alpha-chlorination of 2-alkyl-2-oxazolines. This method provides a valuable precedent for the chlorination of the analogous 1,3-oxazolidine scaffold. The process typically involves the reaction of a 2-alkyl-2-oxazoline with a suitable chlorinating agent. For instance, 2-chloromethyl-2-oxazoline has been successfully prepared by treating 2-methyl-2-oxazoline with a t-alkyl hypochlorite, such as t-butyl hypochlorite. This reaction is generally conducted in a non-polar solvent like carbon tetrachloride and in the absence of light to prevent unwanted side reactions.
Reactant Selection and Reaction Conditions for Site-Specific Chlorination
Achieving site-specific chlorination on the 1,3-oxazolidine scaffold requires careful selection of reactants and reaction conditions to favor the desired alpha-chlorination. Reagents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly employed for such transformations.
N-chlorosuccinimide is a versatile reagent for electrophilic chlorination and can be activated by various means, including acid catalysis. In the context of 1,3-oxazolidines, the proximity of the nitrogen and oxygen atoms can influence the reactivity of the adjacent C-H bonds, making them susceptible to substitution. The reaction conditions, such as solvent, temperature, and the presence of radical initiators or catalysts, play a crucial role in directing the chlorination to the desired position and minimizing the formation of byproducts. For example, photoinduced chlorination with NCS has been utilized in the cyclization of related nitrogen-containing heterocycles. acs.orgnih.gov
Sulfuryl chloride can also be used for the chlorination of C-H bonds, often proceeding through a radical mechanism. The selectivity of this reaction can be influenced by the substrate's electronic and steric properties. Careful control of the reaction temperature and the use of appropriate initiators are necessary to achieve the desired dichloromethyl group at the 2-position of the 1,3-oxazolidine ring.
Table 1: Reagents for Site-Specific Chlorination
| Reagent | Typical Conditions | Notes |
| t-Butyl hypochlorite | Dark, CCl₄, 23°C | Effective for alpha-chlorination of 2-alkyl-2-oxazolines. |
| N-Chlorosuccinimide (NCS) | Can be initiated by light or acid catalysis | Versatile, allows for electrophilic or radical chlorination depending on conditions. acs.orgorganic-chemistry.orged.ac.uk |
| Sulfuryl chloride (SO₂Cl₂) | Often requires a radical initiator (e.g., AIBN) or UV light | Can be highly reactive, requiring careful control of stoichiometry and temperature. |
Condensation Reactions for 1,3-Oxazolidine Ring Formation
The most common and direct method for synthesizing the 1,3-oxazolidine ring is the condensation reaction between a β-amino alcohol and an aldehyde or ketone. This approach builds the heterocyclic core and introduces the desired substituent at the 2-position in a single step.
Condensation of Amino Alcohols with Aldehydes and Ketones
The synthesis of 2-dichloromethyl-1,3-oxazolidine can be achieved through the condensation of a suitable amino alcohol, such as 2-aminoethanol, with dichloroacetaldehyde (B1201461) or a precursor. A closely related synthesis of 2-trichloromethyl-1,3-oxazolidine has been reported, which involves the reaction of ethanolamine with chloral (trichloroacetaldehyde) in the presence of glacial acetic acid and toluene. prepchem.com This reaction proceeds with the removal of water, typically facilitated by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the oxazolidine (B1195125) ring. prepchem.com The choice of solvent and the method of water removal are critical for achieving high yields.
This general methodology is applicable to a wide range of aldehydes and amino alcohols, allowing for the synthesis of various substituted 1,3-oxazolidines. korea.ac.kr The reaction is often carried out under mild conditions and can be catalyzed by acids.
Table 2: Synthesis of 2-Trichloromethyl-1,3-oxazolidine via Condensation prepchem.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield |
| Ethanolamine | Chloral | Glacial Acetic Acid / Toluene | Reflux (115-120°C) | 83.5% |
Mechanistic Pathways in Acid-Catalyzed Condensations
The acid-catalyzed condensation of an amino alcohol with an aldehyde to form a 1,3-oxazolidine proceeds through a well-established mechanistic pathway. The key steps are as follows:
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Amine: The nitrogen atom of the amino alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a protonated hemiaminal intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral hemiaminal.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water).
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom attacks the carbon bearing the protonated hydroxyl group, displacing a molecule of water and forming the five-membered oxazolidine ring. This is an intramolecular nucleophilic substitution.
Deprotonation: The resulting protonated oxazolidine is deprotonated to regenerate the acid catalyst and yield the final 1,3-oxazolidine product.
This acid-catalyzed pathway ensures that the reaction proceeds efficiently under relatively mild conditions.
Multi-Component Reactions for the Synthesis of Substituted 1,3-Oxazolidines
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted 1,3-oxazolidines. prepchem.com In an MCR, three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This strategy is highly convergent and can rapidly generate molecular diversity.
Cycloaddition Reactions in 1,3-Oxazolidine Synthesis
Cycloaddition reactions represent a powerful and convergent approach for the construction of five-membered heterocyclic rings like oxazolidines. nih.gov These reactions, particularly 1,3-dipolar cycloadditions, are prized for their efficiency and stereocontrol. acs.org
The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a cornerstone for synthesizing the pyrrolidine and oxazolidine cores. nih.govresearchgate.net Azomethine ylides are 1,3-dipoles of the allyl anion type, characterized by a C-N-C framework containing four pi-electrons. nih.gov These reactive intermediates can be generated through several methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. nih.govacs.org
Once formed, the azomethine ylide can react with a variety of multiple-bond systems. While reactions with electron-deficient alkenes are most common for creating pyrrolidines, cycloadditions with heteroatom systems, such as carbonyl groups, provide a direct route to the oxazolidine ring. nih.gov The reaction proceeds in a concerted manner, allowing for the stereochemistry of the dipolarophile to be maintained in the final product. diva-portal.org
The reaction between an azomethine ylide and a carbonyl compound, such as an aldehyde or ketone, serves as a direct and effective method for synthesizing the oxazolidine skeleton. nih.govnih.gov Aldehydes are the most extensively studied carbonyl dipolarophiles in this context. nih.govnih.gov The first example of this reaction was reported by Huisgen in 1967, involving an azomethine ylide generated from the thermal cleavage of an aziridine ring, which reacted with benzaldehyde to yield the corresponding oxazolidine. nih.gov
For the synthesis of this compound, this methodology could theoretically be adapted by using an alpha-chlorinated aldehyde, such as dichloroacetaldehyde, as the carbonyl dipolarophile. The azomethine ylide would react with the carbonyl group of dichloroacetaldehyde to form the desired five-membered ring with the dichloromethyl substituent at the 2-position. Both stabilized and non-stabilized azomethine ylides have been successfully employed in cycloadditions with various aldehydes. nih.govnih.gov
| Azomethine Ylide Source | Carbonyl Dipolarophile | Product | Yield | Reference |
|---|---|---|---|---|
| trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine | Benzaldehyde | Mixture of three diastereomeric oxazolidines | High | nih.gov |
| L-proline alkyl esters + Aromatic aldehydes | Aromatic aldehyde (second molecule) | Bicyclic oxazolidines | Variable | mdpi.com |
| 5-(S)-phenylmorpholine-2-one + Aldehydes | Aldehyde (second equivalent) | Diastereoselective bicyclic oxazolidines | Variable | mdpi.com |
Ring-Closing Strategies via Intramolecular Cyclization
Intramolecular cyclization offers a robust alternative for constructing the oxazolidine ring, often providing excellent control over stereochemistry. These methods typically involve the formation of a key intermediate, such as a hemiaminal or an activated amino alcohol, which then undergoes a ring-closing step.
One efficient approach involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral catalyst, to form a hemiaminal intermediate. This intermediate can then undergo intramolecular cyclization under mild basic conditions to afford chiral 1,3-oxazolidines in high yields and with excellent enantioselectivity. nih.govorganic-chemistry.org This 5-exo-tet cyclization is a favored pathway for forming the five-membered ring. nih.gov
Another powerful strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. This sequence can be used to synthesize 4,5-disubstituted oxazolidin-2-ones, which are valuable building blocks. The process starts with an asymmetric aldol addition to establish the desired stereocenters, followed by an intramolecular ring closure facilitated by the Curtius reaction to form the cyclic carbamate. nih.gov To synthesize a this compound, one could envision a pathway starting from a suitably functionalized amino alcohol bearing the dichloromethyl moiety, which could then be induced to cyclize with an appropriate carbonyl source.
| Starting Materials | Key Intermediate | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Imines and Alcohols | Hemiaminal | 5-exo-tet cyclization | Chiral 1,3-oxazolidines | nih.gov |
| Chlorotitanium enolate and 2-benzyloxyacetaldehyde | syn-aldol adduct | Asymmetric aldol / Curtius reaction | Cyclic carbamate (Oxazolidin-2-one) | nih.gov |
| 1,1-disubstituted alkenyl amines | N/A | Tandem olefin isomerization/intramolecular hydroamination | 2-alkyl-substituted 1,3-X,N-heterocycles | organic-chemistry.org |
Other Advanced Synthetic Approaches
Beyond classical cycloaddition and cyclization reactions, novel methodologies have been developed that offer unique advantages, such as mild reaction conditions and access to complex molecular architectures.
Electrochemical synthesis provides an alternative pathway for forming heterocyclic compounds under mild conditions, avoiding the need for harsh reagents or catalysts. In the context of oxazolidine synthesis, electrogenerated anions can be employed to promote cyclization. For example, cyanomethyl anions, generated by the cathodic reduction of acetonitrile, can act as a base to facilitate the carboxylation of N-H protic carboxamides that have a leaving group in the appropriate position. This leads to the formation of a carbamate, which then undergoes an intramolecular SN2 reaction to close the ring, yielding oxazolidine-2,4-diones. researchgate.net This method circumvents the use of traditional bases and toxic chemicals, offering a greener synthetic route. researchgate.net
While not a direct synthesis of monomeric oxazolidines, the ring-opening polymerization (ROP) of related heterocycles is a significant pathway for producing polymers containing oxazolidine-derived structural units. Cationic ring-opening polymerization (CROP) of 1,3-oxazolidine-2-thiones, which can be synthesized from aminoethanols like L-serine, yields polythiourethanes. acs.orgresearchgate.net
This polymerization is typically initiated by cationic initiators such as methyl trifluoromethanesulfonate (TfOMe). acs.orgresearchgate.net The process can be controlled, leading to polymers with a defined molecular weight and narrow distribution. acs.org The propagation step involves the nucleophilic attack of the monomer onto the active chain end. acs.org This synthetic pathway is crucial for developing advanced sulfur-containing polymers, which are valued as optical materials due to their high refractive indexes. acs.org
Chemical Reactivity and Transformation Mechanisms of 2 Dichloromethyl 1,3 Oxazolidine
Reactivity of the Dichloromethyl Moiety in 1,3-Oxazolidine Systems
The dichloromethyl (-CHCl2) group at the C2 position of the 1,3-oxazolidine ring is the primary site of initial reactivity. This geminal dihalide can undergo a variety of transformations, largely dictated by the reaction conditions. One of the key reactions of similar gem-dihaloalkanes is the generation of carbenes. Under basic conditions, the dichloromethyl group can undergo α-elimination to form a dichlorocarbene (B158193) intermediate. This highly reactive species can then participate in various subsequent reactions, such as cyclopropanation of olefins. For instance, dichloromethyl(diaryl) sulfonium (B1226848) salts have been developed as stable precursors for accessing dichlorocarbenes under mild basic conditions for the gem-dichlorocyclopropanation of electron-rich olefins. nih.govacs.org
Another significant reaction of the dichloromethyl group is its hydrolysis. In aqueous acidic or basic media, the chlorine atoms can be successively replaced by hydroxyl groups, ultimately leading to the formation of an aldehyde. This hydrolysis proceeds through a hemiacetal-like intermediate. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the oxazolidine (B1195125) ring can influence the rate and mechanism of this hydrolysis.
Ring-Opening Reactions and Reversibility of the 1,3-Oxazolidine Core
The 1,3-oxazolidine ring itself is susceptible to ring-opening reactions, often existing in equilibrium with an open-chain Schiff base or enamine. researchgate.netnih.gov This ring-chain tautomerism is a fundamental aspect of oxazolidine chemistry. The position of the equilibrium is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the temperature. researchgate.net
The presence of the electron-withdrawing dichloromethyl group at C2 can affect the stability of the oxazolidine ring. The ring-opening is typically initiated by protonation of the ring nitrogen or oxygen, followed by cleavage of the C2-O or C2-N bond. Under acetylating conditions, for example, 1,3-oxazolidines can undergo a regiospecific ring-opening, which is driven by an anomeric effect, to yield imines rather than N-acetyloxazolidines. researchgate.net The reversibility of this process is crucial, as it allows for the dynamic interconversion between the cyclic and acyclic forms, which can be trapped by various reagents. nih.gov
| Reactant/Condition | Product(s) | Key Findings | Reference |
| Acetylating Agents | Ring-opened imines | Ring-opening is regiospecific and driven by an anomeric effect. | researchgate.net |
| Acid/Hydrazine Hydrate | 2-(Alkylamino)-1-arylethanols | Hydrolysis of the oxazolidine ring. | nih.gov |
| High Temperature | Open imine form | Equilibrium shifts towards the open-chain form at elevated temperatures. | nih.gov |
Substitution Reactions on the 1,3-Oxazolidine Ring and Substituents
Substitution reactions can occur on both the 1,3-oxazolidine ring and its substituents. Electrophilic substitution on the nitrogen atom is a common reaction. For instance, N-substituted oxazolidines can be prepared through various methods, and these substituents can be further modified. acs.org However, direct electrophilic substitution on the carbon atoms of the saturated oxazolidine ring is generally not feasible due to its non-aromatic nature. masterorganicchemistry.commasterorganicchemistry.com
More relevant to 2-dichloromethyl-1,3-oxazolidine are nucleophilic substitution reactions at the dichloromethyl group. The chlorine atoms can be displaced by a variety of nucleophiles. These reactions likely proceed through an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of potential carbocation intermediates. The adjacent heteroatoms can play a significant role in stabilizing or destabilizing such intermediates.
Furthermore, substitution reactions can be performed on other parts of the molecule, if present. For example, if the nitrogen atom bears an aryl substituent, electrophilic aromatic substitution on that ring is possible, though the oxazolidine ring itself would act as a deactivating group. masterorganicchemistry.comlibretexts.org
Oxidation Reactions of the 1,3-Oxazolidine Framework
The 1,3-oxazolidine framework can undergo oxidation at both the nitrogen and carbon atoms. The nitrogen atom, being a tertiary amine in N-substituted oxazolidines, can be oxidized to an N-oxide. More recently, oxoammonium-catalyzed oxidation of N-substituted amines to imides has been developed, which could potentially be applied to the oxidation of the N-H bond in an unsubstituted oxazolidine, or C-H bonds adjacent to the nitrogen in N-alkyl substituted oxazolidines. chemrxiv.org
Oxidation of the C-H bonds on the oxazolidine ring can also occur, leading to the formation of oxazolidinones or other oxidized products. The presence of the dichloromethyl group at C2 would likely influence the regioselectivity of such oxidations due to its electronic effects.
Mechanistic Insights into Transformation Pathways
Elucidation of Hemiaminal and Iminium Ion Intermediates
The formation and reactions of 1,3-oxazolidines are mechanistically governed by the intermediacy of hemiaminals and iminium ions. acs.orgnih.gov The condensation of a 1,2-amino alcohol with an aldehyde (in this case, dichloroacetaldehyde (B1201461), or its equivalent) proceeds through the formation of a hemiaminal, which then undergoes intramolecular cyclization to form the oxazolidine ring. acs.org
This process is reversible, and the ring-opening of the oxazolidine proceeds via the same hemiaminal intermediate to form an iminium ion. researchgate.netnih.gov This iminium ion is a key electrophilic intermediate that can react with various nucleophiles. The equilibrium between the closed oxazolidine form and the open iminium ion form is a central feature of the system's reactivity. nih.gov For example, the reaction of an aldehyde or a ketone with a secondary amine leads to a hemiaminal intermediate which, after protonation and loss of water, forms an iminium ion.
Role of Kinetic vs. Thermodynamic Control in Reaction Outcomes
The outcome of reactions involving 1,3-oxazolidines can often be dictated by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.comwikipedia.orglibretexts.orgopenstax.org The formation of different stereoisomers or constitutional isomers can be influenced by reaction conditions such as temperature and reaction time.
Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. masterorganicchemistry.comlibretexts.orgopenstax.org In the context of oxazolidine formation, this might lead to a specific diastereomer.
Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one. masterorganicchemistry.comwikipedia.orglibretexts.orgopenstax.org For instance, the diastereoselective synthesis of 1,3-oxazolidines has been achieved under thermodynamic control using microwave irradiation, leading to the formation of the thermodynamically more stable diastereomer in excellent yield. rsc.org The reversibility of the oxazolidine ring formation allows for the initial kinetic product to equilibrate to the more stable thermodynamic product over time. wikipedia.org
| Control Type | Conditions | Major Product | Reference |
| Kinetic Control | Low temperature, short reaction time | Product formed fastest (lowest activation energy) | masterorganicchemistry.comlibretexts.orgopenstax.org |
| Thermodynamic Control | High temperature, long reaction time | Most stable product | wikipedia.orglibretexts.orgopenstax.orgrsc.org |
Research Findings on Catalytic Transformations of this compound Remain Undisclosed in Publicly Available Scientific Literature
Extensive searches of scientific databases and chemical literature have yielded no specific research data on the influence of catalytic systems on the reaction stereochemistry and efficiency of the compound this compound.
While the broader class of oxazolidines is a subject of considerable research in organic synthesis and catalysis, information detailing the catalytic behavior of this specific dichloromethyl-substituted variant is not present in the reviewed academic papers and patents.
The field of organic catalysis frequently examines how different catalysts, ligands, solvents, and reaction conditions can influence the outcome of chemical transformations. For chiral molecules like many substituted oxazolidines, this includes crucial aspects such as:
Reaction Efficiency: Measured by chemical yield, conversion rates, and turnover numbers/frequencies of the catalyst.
Stereochemistry: The three-dimensional arrangement of atoms in the product, which is critical in fields like pharmaceutical development. Key metrics include:
Diastereoselectivity (d.r.): The preference for the formation of one diastereomer over another.
Enantioselectivity (e.e.): The preference for the formation of one enantiomer over its mirror image, a key goal in asymmetric catalysis.
Typically, research articles would present these findings in detailed tables, comparing various catalytic systems. For instance, a study on a hypothetical reaction involving this compound might compare different transition metal catalysts (e.g., Palladium, Copper, Rhodium) with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, documenting the resulting yields and stereoselectivities.
However, for this compound, such specific data is absent from the public domain. Research on other oxazolidine derivatives demonstrates the importance of the substituent at the C2 position in determining reactivity and stereochemical outcomes. The electron-withdrawing nature of the dichloromethyl group would be expected to significantly influence the compound's stability and reactivity, making direct extrapolation from other 2-substituted oxazolidines scientifically unsound.
Without dedicated studies on this compound, any discussion on the influence of catalytic systems on its reactions would be purely speculative. Therefore, no data tables or detailed research findings on its catalytic transformations can be provided.
Stereochemical Control in 1,3 Oxazolidine Synthesis and Derivatization
Asymmetric Synthetic Strategies for Enantiopure 1,3-Oxazolidine Derivatives
The synthesis of enantiomerically pure 1,3-oxazolidine derivatives is critical for their application in medicinal chemistry and asymmetric synthesis. Several strategies have been developed to access these chiral building blocks with high levels of stereocontrol.
A primary approach involves the use of starting materials from the "chiral pool." Enantiopure amino alcohols, which are readily available from natural sources like amino acids, can be condensed with aldehydes or ketones to form chiral 1,3-oxazolidines. sigmaaldrich.com Another highly effective strategy is the use of enantiopure epoxides, such as (R)- or (S)-epichlorohydrin, which can react with carbamates or amines to construct the oxazolidine (B1195125) ring with a defined stereocenter. semanticscholar.orgarkat-usa.org For instance, a new synthetic method for preparing high enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione has been developed using (R)-2-(chloromethyl)oxirane (epichlorohydrin) as the precursor, achieving an enantiomeric excess (ee) of 100%, as confirmed by chiral HPLC. semanticscholar.orgresearchgate.net
Multi-component reactions (MCRs) have also emerged as a powerful tool for the asymmetric synthesis of 1,3-oxazolidines. mdpi.comresearchgate.net An efficient asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides can yield multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee). mdpi.com This method provides a convenient pathway to complex chiral oxazolidines in a single step. researchgate.net Furthermore, the catalytic asymmetric desymmetrization of prochiral 1,3-diols offers another advanced route to optically active oxazoline (B21484) derivatives. nih.gov
| Strategy | Starting Materials | Key Features | Reference |
| Chiral Pool Synthesis | Enantiopure amino alcohols, (R/S)-epichlorohydrin | Utilizes readily available chiral precursors. | sigmaaldrich.comsemanticscholar.orgarkat-usa.org |
| Multi-Component Reaction | Anilines, ethyl glyoxalate, epoxides | High atom economy; builds complexity quickly; achieves high diastereo- and enantioselectivity. | mdpi.comresearchgate.net |
| Catalytic Desymmetrization | Prochiral 1,3-diols | Catalytic approach to introduce chirality. | nih.gov |
Diastereoselective Transformations and Control
Once a chiral 1,3-oxazolidine is formed, its existing stereocenters can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective transformation. This is a fundamental concept in asymmetric synthesis. williams.edu
A classic example is the use of Evans-type oxazolidinone auxiliaries, where the chiral center on the oxazolidinone ring (often at the C4 position) effectively shields one face of a reactive intermediate, such as an enolate. williams.edu When an N-acyl oxazolidinone is deprotonated to form a (Z)-enolate, an incoming electrophile, like an alkyl halide, will preferentially approach from the less sterically hindered face, leading to a high degree of diastereoselectivity in the formation of a new stereocenter. williams.edu
The stereochemical outcome of glycosidation reactions can also be controlled using oxazolidinone-protected sugar donors. It has been shown that a ring-fused 2,3-oxazolidinone-protected derivative of 1-tolylthio-N-acetyl-D-glucosamine can undergo glycosidation where the stereoselectivity (α or β linkage) is dependent on the reactivity of the acceptor alcohol. nih.gov Similarly, solid-phase synthesis has been used to convert optically pure 1,2-amino alcohols into diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines. nih.gov The ring-opening of oxazolidinone-fused aziridines with alcohols is another strategy where the stereochemistry can be controlled, yielding 2-amino ethers with high diastereoselectivity. acs.org
| Transformation | Substrate Type | Controlling Factor | Outcome | Reference |
| Alkylation | N-Acyl Oxazolidinone | Steric hindrance from the chiral auxiliary | Highly diastereoselective C-C bond formation | williams.edu |
| Glycosidation | Oxazolidinone-protected Glucosamine | Reactivity of acceptor alcohol | Stereoselective formation of α- or β-glycosides | nih.gov |
| Cycloaddition | N-arylimines and epoxides | Lewis acid catalyst | High regio- and diastereoselectivity | dntb.gov.ua |
| Ring Opening | Oxazolidinone-fused aziridine | Nature of the alcohol nucleophile | High diastereoselectivity in 2-amino ether synthesis | acs.org |
Kinetic Resolution Approaches for Chiral Separation and Enrichment
Kinetic resolution is a powerful method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to the synthesis of enantiopure 1,3-oxazolidines and their precursors. mdpi.comorganic-chemistry.orgwikipedia.org
One notable application is the kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation, which has been achieved with outstanding selectivity. nih.gov In this process, a chiral catalyst selectively acylates one enantiomer of the oxazolidinone much faster than the other, allowing the unreacted, slow-reacting enantiomer and the acylated product to be separated as highly enantioenriched compounds.
Another strategy involves a multi-component reaction that proceeds via a kinetic resolution process. mdpi.comresearchgate.net For example, the asymmetric reaction between anilines, ethyl glyoxalate, and racemic epoxides in the presence of a chiral Lewis acid catalyst can lead to the formation of optically pure 1,3-oxazolidine derivatives. The catalyst preferentially reacts with one enantiomer of the epoxide, effectively resolving the racemic mixture and incorporating the desired enantiomer into the final product. mdpi.comresearchgate.net The enantiomeric composition of chiral oxazolines can be determined using NMR spectroscopy with chiral solvating agents, which form diastereomeric solvates that can be distinguished. nih.gov
| Method | Substrate | Chiral Agent/Catalyst | Principle | Reference |
| Enantioselective N-Acylation | Racemic 2-Oxazolidinones | Chiral Acylation Catalyst | One enantiomer is acylated much faster than the other. | nih.gov |
| Multi-Component Reaction | Racemic Epoxides | Chiral Lewis Acid Catalyst | One epoxide enantiomer reacts preferentially to form the oxazolidine product. | mdpi.comresearchgate.net |
| Enzymatic Resolution | Racemic Heterocycles | MAO-N D11 Enzyme | The enzyme selectively transforms one enantiomer. | nih.gov |
Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis
Chiral 1,3-oxazolidine derivatives, particularly oxazolidinones, are widely employed as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com
The Evans oxazolidinone auxiliaries are a prime example, used extensively in diastereoselective aldol (B89426) reactions, alkylations, and Michael additions. williams.eduwikipedia.orgscielo.org.mx The auxiliary is first acylated, and the resulting imide is then enolized. The bulky substituent at C4 of the oxazolidinone ring forces the incoming electrophile to attack the enolate from the opposite face, thus ensuring high stereocontrol. wikipedia.org
Beyond their role as auxiliaries, chiral 1,3-oxazolidines are valuable as ligands in asymmetric catalysis. rsc.org Their rigid structure, which can be tuned sterically and incorporate multiple chiral centers, makes them effective for a variety of metal-catalyzed transformations. rsc.org For instance, phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine (B1218219) donor, are highly successful in asymmetric reactions such as allylic alkylations and cycloadditions. nih.gov Similarly, chiral 2-(arylsulfinylmethyl)-1,3-oxazoline derivatives have been developed as ligands for Lewis acid-catalyzed asymmetric Diels-Alder reactions. nih.gov The modular synthesis of these ligands from readily available amino alcohols allows for the creation of diverse ligand libraries for catalyst screening and optimization. rsc.org
| Application | Oxazolidine Derivative | Role | Typical Reactions | Reference |
| Chiral Auxiliary | Evans-type Oxazolidinones | Covalently bonded to substrate to direct reaction stereochemistry. | Aldol addition, alkylation, Michael addition. | williams.eduwikipedia.orgscielo.org.mx |
| Chiral Ligand | Phosphinooxazolines (PHOX) | Coordinates to a metal center to create a chiral catalytic environment. | Asymmetric allylation, cycloaddition, amination. | rsc.orgnih.gov |
| Chiral Ligand | Sulfinyl-oxazolines | Forms a chiral Lewis acid complex with a metal. | Asymmetric Diels-Alder reactions. | nih.gov |
Spectroscopic and Advanced Structural Characterization of 1,3 Oxazolidine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-oxazolidine compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry. nih.govrsc.org
In ¹H NMR spectroscopy, the protons on the oxazolidine (B1195125) ring exhibit characteristic chemical shifts. For instance, the protons at the C2 position are sensitive to the nature of the substituent. The stability of various 2-substituted oxazolidine derivatives has been studied using ¹H NMR, revealing that derivatives with a methyl or proton at the C2 position are more stable towards hydrolysis than those with a phenyl substituent. nih.gov Furthermore, the coupling constants between adjacent protons are crucial for determining the relative stereochemistry of substituents on the ring. Two-dimensional NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, which helps in assigning the configuration of stereocenters. ipb.pt
¹³C NMR spectroscopy complements the data from ¹H NMR by providing the chemical shifts of the carbon atoms in the ring. The C2, C4, and C5 carbons of the oxazolidine ring have distinct chemical shift ranges that are influenced by the substituents. For example, in multi-substituted 1,3-oxazolidine derivatives, the carbon of the C2 position can be observed in the range of 88-91 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the 1,3-Oxazolidine Ring System
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2-H | 4.5 - 5.5 | 85 - 95 |
| C4-H | 3.5 - 4.5 | 60 - 75 |
| C5-H₂ | 3.0 - 4.0 | 45 - 60 |
| N-H | 1.5 - 3.0 | - |
Note: These are approximate ranges and can vary based on the solvent, concentration, and specific substituents on the oxazolidine ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. reading.ac.uk For 1,3-oxazolidine derivatives, this technique is invaluable for determining the precise conformation of the five-membered ring and the stereochemical relationship of its substituents. st-andrews.ac.ukmdpi.com
The 1,3-oxazolidine ring is not planar and typically adopts either an envelope or a twisted conformation. mdpi.com In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twisted conformation, two atoms are displaced on opposite sides of the plane formed by the other three. X-ray diffraction studies on various chiral oxazolidinone derivatives have revealed that the ring can adopt different conformations depending on the substitution pattern. mdpi.com For example, in one study, the five-membered ring of a (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one was found to have a shallow envelope conformation with the C3 atom as the flap. mdpi.com
The data obtained from X-ray crystallography, such as the crystallographic parameters presented in Table 2 for a representative oxazolidin-2-one, are crucial for understanding the structure-activity relationships of these compounds. st-andrews.ac.uk
Table 2: Crystallographic Data for a Representative 1,3-Oxazolidin-2-one Derivative
| Parameter | Value |
| Compound | 3-Acetyloxazolidin-2-one |
| Formula | C₅H₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9924(9) |
| b (Å) | 5.1635(4) |
| c (Å) | 8.1820(10) |
| β (°) | 108.8310(14) |
| Volume (ų) | 279.60(5) |
| Z | 2 |
Data obtained for 3-Acetyloxazolidin-2-one. st-andrews.ac.uk
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchcommons.org For 1,3-oxazolidine derivatives, IR spectroscopy can confirm the presence of key structural features.
The characteristic IR absorption bands for 1,3-oxazolidines include C-H stretching vibrations, C-O (ether) stretching, and C-N stretching. The C-H stretching vibrations of the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-O-C stretching vibration of the oxazolidine ring usually gives rise to a strong band in the 1100-1200 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ range. researchgate.net If the nitrogen atom is part of an amide, as in oxazolidin-2-ones, a strong carbonyl (C=O) absorption will be present around 1700-1750 cm⁻¹. nist.gov The presence of a dichloromethyl group at the C2 position would be expected to show C-Cl stretching absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for 1,3-Oxazolidine Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O (Ether) | Stretching | 1100 - 1200 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak |
| N-H | Stretching | 3300 - 3500 | Medium (if present) |
| C=O (Amide) | Stretching | 1700 - 1750 | Strong (for oxazolidinones) |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Note: These are general ranges and can be influenced by the molecular structure and physical state of the sample.
Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nist.gov Both electron impact (EI) and fast atom bombardment (FAB) ionization methods have been used to study the fragmentation of 1,3-oxazolidine derivatives. nih.gov
Under mass spectrometric conditions, 1,3-oxazolidines undergo characteristic fragmentation pathways. A common fragmentation involves the cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen), leading to the formation of stable carbocations or radical cations. For some 2-substituted 1,3-oxazolidines, a notable fragmentation pathway is the ring contraction by the loss of an aldehyde or ketone from the C2 position. nih.gov
The molecular ion peak (M⁺) is usually observable, which allows for the determination of the molecular formula. The fragmentation pattern provides a fingerprint that can be used to identify the compound and to distinguish it from its isomers. For instance, the mass spectrum of the parent oxazolidin-2-one shows a molecular ion at m/z 87. nist.gov
Table 4: Common Fragmentation Pathways of 1,3-Oxazolidine Derivatives in Mass Spectrometry
| Fragmentation Process | Description | Resulting Fragment |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. | Stabilized carbocation/radical cation |
| Ring Cleavage | Fission of the C-O or C-N bonds within the ring. | Various smaller charged fragments |
| Ring Contraction | Loss of a small molecule (e.g., aldehyde, ketone) from the C2 position. | Contracted ring ion |
| Loss of Substituents | Cleavage of the bonds connecting substituents to the oxazolidine ring. | [M - Substituent]⁺ ion |
These pathways are general and the specific fragmentation pattern will depend on the exact structure of the 1,3-oxazolidine derivative and the ionization method used.
Computational Chemistry and Theoretical Investigations of 1,3 Oxazolidine Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the equilibrium geometries of molecules. DFT methods, particularly using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have been successfully applied to study heterocyclic systems, including oxazolidine (B1195125) derivatives. nih.govnih.govijcce.ac.irnih.gov These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles by locating the minimum energy structure on the potential energy surface. nih.gov
The optimized geometry is crucial for understanding steric interactions and for serving as the foundation for further calculations, such as vibrational frequencies, which can be compared with experimental IR and Raman spectra. nih.govepstem.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov In the context of 2-Dichloromethyl-1,3-oxazolidine, the electron-withdrawing dichloromethyl group at the C2 position is expected to lower the energy of both the HOMO and LUMO. However, the effect is typically more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to an unsubstituted oxazolidine, suggesting increased reactivity. DFT calculations are routinely used to compute these orbital energies. nih.govnih.govresearchgate.net For example, a DFT study on a quinoline-substituted oxazolidinone derivative calculated a HOMO-LUMO gap of 4.2907 eV, classifying it as a "hard" molecule with low reactivity. nih.goviucr.org
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hyperconjugative interactions, and bonding within a molecule. ijcce.ac.irnih.gov It provides a chemically intuitive picture by localizing the molecular orbitals into Lewis-type (bonds, lone pairs) and non-Lewis-type (antibonding, Rydberg) orbitals. The NBO method is considered more robust and less dependent on the basis set than other population analysis methods like Mulliken. stackexchange.com
For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of the molecule. The electronegative oxygen, nitrogen, and chlorine atoms are expected to carry significant negative charges, while the adjacent carbon atoms would be electron-deficient. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its non-covalent interactions, such as hydrogen bonding. nih.gov
Energy Landscape Exploration and Conformational Studies
The five-membered 1,3-oxazolidine ring is not planar and can adopt several conformations. Computational methods are essential for exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. The two most common conformations for such rings are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. nih.gov
In a study of chiral oxazolidinone derivatives, X-ray crystallography and calculations revealed that the five-membered ring can adopt various conformations, including envelopes with either a carbon or oxygen atom as the flap, as well as twisted forms. nih.gov The specific conformation adopted by this compound will be determined by a balance of factors, including ring strain, torsional strain, and steric hindrance from the bulky dichloromethyl group at the C2 position. The substituent's preference for a pseudo-axial or pseudo-equatorial position will dictate the lowest energy conformer. Identifying the global minimum energy structure is critical, as it is the most populated conformer at equilibrium and governs the molecule's observed properties.
Theoretical Mechanistic Studies of Reaction Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediate species that may be too transient to observe experimentally. mdpi.comresearchgate.net The formation of the 1,3-oxazolidine ring, typically via the condensation of a 1,2-amino alcohol with an aldehyde (in this case, dichloroacetaldehyde), can be modeled to understand its stereochemical and regiochemical outcomes. nih.govresearchgate.net
Theoretical studies on related systems have shown that such reactions can proceed through a hemiaminal intermediate. mdpi.com DFT calculations can map out the entire reaction coordinate, determining the activation energies for each step. This allows chemists to understand whether a reaction is under kinetic or thermodynamic control. For example, studies on the formation of fused 1,3-oxazolidines revealed that while the oxazolidine ring can be formed under kinetic control, the thermodynamically more stable product is often the corresponding imine (Schiff base). researchgate.net Theoretical modeling of the cyclization to form this compound would clarify the energetics of the key ring-closing step and the factors favoring the formation of the heterocyclic product.
Charge Transfer Complexation Studies
1,3-Oxazolidines possess heteroatoms (nitrogen and oxygen) with lone pairs of electrons, enabling them to act as n-electron donors and form charge-transfer (CT) complexes with suitable electron acceptors (σ- or π-acceptors). The formation of these complexes involves the transfer of electron density from the HOMO of the donor (the oxazolidine) to the LUMO of the acceptor.
Spectrophotometric and computational studies on related oxazolone (B7731731) and imidazolidine (B613845) derivatives with acceptors like iodine have confirmed the formation of stable n-σ type CT complexes. The stability and spectroscopic properties of these complexes are influenced by the structure of the donor molecule and the polarity of the solvent. For this compound, the nitrogen atom is the most likely site for donation. However, the electron-withdrawing nature of the dichloromethyl group would decrease the electron density on the nitrogen, potentially weakening its donor capability compared to an alkyl-substituted oxazolidine. Theoretical studies can model these CT complexes, calculating their binding energies, geometries, and predicting the characteristic CT absorption band in the UV-Vis spectrum.
Tautomerism and Isomerization Investigations
1,3-Oxazolidines can exhibit a form of structural isomerism known as ring-chain tautomerism. acs.org In this equilibrium, the cyclic oxazolidine structure can open to form its acyclic isomer, which is a Schiff base (or imine).
Ring-Chain Equilibrium: Oxazolidine ⇌ Hemiaminal ⇌ Imine + Water
This equilibrium is highly dependent on the nature of the substituents on the ring, the solvent, and the temperature. acs.org Computational studies, using methods like DFT or ab initio calculations, can predict the relative stabilities of the tautomers in the gas phase and in different solvents (by using continuum solvent models like PCM). This allows for a quantitative understanding of the equilibrium. For this compound, the strong electron-withdrawing effect of the CCl₂H group at the C2 position would significantly influence the stability of the ring. This group destabilizes the adjacent hemiaminal carbon, which could shift the equilibrium towards the open-chain imine form, particularly in the presence of water. Theoretical calculations of the free energy change (ΔG) for the ring-opening reaction would provide a definitive prediction of which tautomer predominates under specific conditions.
Due to a lack of specific scientific information for the compound “this compound” across the requested application areas in publicly available research, a thorough and scientifically accurate article focusing solely on this specific molecule cannot be generated at this time. Extensive searches have revealed information on related compounds, such as 2-trichloromethyl-1,3-oxazolidine and various oxazolidinone derivatives; however, detailed research findings on the synthesis, applications, and specific roles of this compound as a synthetic intermediate, in chiral induction, as a polymer precursor, as an analytical standard, or in heterocycle construction are not sufficiently available to meet the requirements of the requested article.
Conclusion and Future Perspectives in 2 Dichloromethyl 1,3 Oxazolidine Research
Summary of Key Advances and Knowledge Gaps
A comprehensive review of the existing scientific literature reveals that dedicated research focusing solely on 2-Dichloromethyl-1,3-oxazolidine is notably limited. The majority of available studies concern structurally related N-dichloroacetyl-1,3-oxazolidine derivatives, where the dichloroacetyl group is attached to the nitrogen atom of the oxazolidine (B1195125) ring. These N-acylated analogues have been investigated for their potential as herbicide safeners and as intermediates in the synthesis of other complex molecules. For instance, compounds like 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine are known to act as herbicide safeners. nih.gov
The synthesis of N-dichloroacetyl-1,3-oxazolidine derivatives is well-documented, often involving a one-pot reaction between a β-amino alcohol, an aldehyde or ketone, and dichloroacetyl chloride. researchgate.net Chiral versions of these compounds have also been synthesized to study the effect of stereochemistry on their biological activity. researchgate.net
The primary knowledge gap , therefore, is the significant lack of fundamental research on this compound itself. Key areas that remain largely unexplored include:
Synthesis: Robust and high-yielding synthetic routes specifically targeting the 2-dichloromethyl substitution on the oxazolidine ring.
Characterization: Detailed spectroscopic and crystallographic data to fully elucidate its three-dimensional structure and conformational preferences.
Reactivity: A thorough investigation of its chemical reactivity, particularly the influence of the dichloromethyl group on the stability and reaction pathways of the oxazolidine ring.
Biological Activity: Screening for potential biological activities, drawing parallels from the known applications of other halogenated oxazolidines.
This scarcity of information presents a clear opportunity for foundational research to establish the basic chemical and physical properties of this compound.
Emerging Research Directions in Halogenated Oxazolidine Chemistry
While direct research on this compound is sparse, the broader field of halogenated oxazolidine and oxazolidinone chemistry offers valuable insights into potential future research directions.
One of the most prominent areas of research for related compounds is in medicinal chemistry . Oxazolidinones, which feature a carbonyl group at the 2-position, are a clinically important class of antibiotics. nih.gov The introduction of halogen atoms into the oxazolidinone scaffold has been a key strategy in the development of new antibacterial agents with improved potency and pharmacokinetic profiles. Future research could, therefore, explore the synthesis of halogenated oxazolidines, including this compound, as potential scaffolds for novel therapeutic agents.
Another emerging trend is the use of halogenated heterocyclic compounds in materials science . The unique electronic properties conferred by halogen atoms can be harnessed to create novel functional materials. Research into the synthesis of polymers or coordination complexes incorporating halogenated oxazolidine units could lead to materials with interesting optical, electronic, or catalytic properties.
Furthermore, the development of asymmetric synthesis methodologies for chiral halogenated oxazolidines is a continuing area of interest. Chiral oxazolidines are valuable auxiliaries and building blocks in stereoselective synthesis. nih.gov The development of efficient methods to control the stereochemistry of this compound would significantly enhance its utility as a chiral intermediate.
Potential for Novel Methodological Developments and Synthetic Utility
The synthesis of this compound presents an opportunity for the development of novel synthetic methodologies. While the condensation of β-amino alcohols with aldehydes is a standard method for forming the oxazolidine ring, the direct and selective introduction of a dichloromethyl group at the 2-position is a synthetic challenge.
Future methodological developments could focus on:
Novel Aldehyde Equivalents: The use of protected or activated forms of dichloroacetaldehyde (B1201461) in condensation reactions with various β-amino alcohols.
Post-Cyclization Modification: The development of methods to introduce the dichloromethyl group onto a pre-formed oxazolidine ring, for example, through radical halogenation or other selective C-H functionalization techniques.
Catalytic Approaches: The exploration of transition metal or organocatalytic systems to facilitate the efficient and stereoselective synthesis of this compound.
The potential synthetic utility of this compound is likely to be significant. The dichloromethyl group can serve as a versatile chemical handle for further transformations. For example, it could be converted into an aldehyde, a carboxylic acid, or other functional groups, providing access to a wide range of substituted oxazolidine derivatives.
Moreover, the presence of two chlorine atoms could influence the ring-chain tautomerism of the oxazolidine, potentially leading to interesting reactivity patterns. The compound could also serve as a precursor for the synthesis of novel bicyclic or spirocyclic systems through intramolecular reactions involving the dichloromethyl group.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-dichloromethyl-1,3-oxazolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclization reactions of dichloroacetamide derivatives with amino alcohols. For example, Stauffer Chemical Co. developed derivatives like 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine (S3-3) by reacting dichloroacetyl chloride with 2-amino-2-methylpropanol under anhydrous conditions . Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxazolidine ring structure .
Q. How can researchers verify the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the oxazolidine ring and substituents. For instance, H NMR of 2,2-dimethyl derivatives shows characteristic singlet peaks for methyl groups at δ 1.4–1.6 ppm and oxazolidine protons at δ 3.8–4.2 ppm . X-ray crystallography (as in ) provides definitive stereochemical validation, particularly for chiral centers formed during cyclization reactions.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Toxicity studies indicate potential mutagenic and carcinogenic risks for nitrosated oxazolidine derivatives (e.g., nitroso-2-methyl-1,3-oxazolidine) . Researchers must use fume hoods, nitrile gloves, and gas-tight syringes during synthesis. Waste disposal should follow EPA guidelines for chlorinated organics (e.g., neutralization with sodium bicarbonate prior to incineration) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cyclization reactions?
- Methodological Answer : Substituents at the 2-position (e.g., methyl vs. aryl groups) significantly alter reaction pathways. For example, bulky tert-butyl groups hinder cyclization, favoring methylated intermediates (e.g., alkylN-carbamates), while electron-withdrawing groups like 4-nitrophenyl increase interplanar angles (up to 19.4°) in azomethine imine derivatives, promoting regioselective ring closure . Computational studies (B3LYP/6-31G**) can predict transition-state energies for optimizing reaction conditions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., vs. ampicillin) may arise from impurities or stereochemical variations. Researchers should:
- Validate purity via HPLC (≥98%) and chiral chromatography.
- Use standardized MIC assays (CLSI guidelines) with controls for solvent effects (e.g., DMSO cytotoxicity).
- Cross-reference toxicity data (e.g., EPA DSSTox) to rule out confounding factors .
Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G** level models steric interactions in intermediates. For instance, vinylglycinol-derived 2-tributylstannyl-1,3-oxazolidine shows preferential axial attack in C-glycoside formation, yielding NH-iminosugars with >90% enantiomeric excess . Molecular dynamics simulations further refine solvent effects (e.g., chloroform vs. MeOH) on reaction kinetics .
Q. What role does this compound play in biodegradable agrochemical formulations?
- Methodological Answer : As a pre-emergence safener, it mitigates herbicide toxicity in crops like maize. Formulation studies (e.g., capsule suspension concentrates) use polyisocyanate cross-linkers to encapsulate the compound, ensuring controlled release in soil. Biodegradability is enhanced by hydrolytic cleavage of the oxazolidine ring under acidic conditions (pH 5–6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
